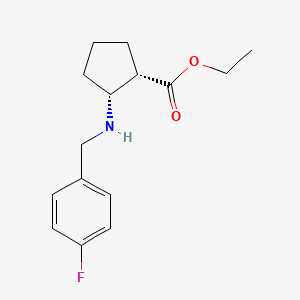

Ethyl (1S,2R)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate

Description

Ethyl (1S,2R)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate (CAS 1140972-21-9) is a chiral cyclopentane derivative with the molecular formula C₁₅H₂₀FNO₂ and a molecular weight of 265.32 g/mol . It is structurally characterized by a cyclopentane ring substituted with an ethyl ester group at position 1, a 4-fluorobenzylamino group at position 2, and specific (1S,2R) stereochemistry. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules targeting neurological and metabolic disorders. Its commercial production and distribution are managed by Wuhan Xinxin Jiali Bio-Tech, emphasizing its role in global pharmaceutical supply chains .

Properties

IUPAC Name |

ethyl (1S,2R)-2-[(4-fluorophenyl)methylamino]cyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO2/c1-2-19-15(18)13-4-3-5-14(13)17-10-11-6-8-12(16)9-7-11/h6-9,13-14,17H,2-5,10H2,1H3/t13-,14+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJZRERDJXSZNIT-UONOGXRCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC1NCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCC[C@H]1NCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1S,2R)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate typically involves the following steps:

Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.

Introduction of the 4-Fluorobenzylamino Group: This step involves the nucleophilic substitution of a suitable precursor with 4-fluorobenzylamine under basic conditions.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,2R)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol or the amine group to a primary amine.

Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or primary amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Basic Information

- Molecular Formula : C₁₅H₂₀FNO₂

- Molecular Weight : 265.328 g/mol

- Structural Characteristics : The compound features a cyclopentane ring with an ethyl ester and a 4-fluorobenzylamino substituent, which contributes to its biological activity.

Medicinal Chemistry

Ethyl (1S,2R)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate has shown promise in medicinal chemistry as a potential drug candidate. Its structure suggests that it may interact with biological targets involved in various diseases.

Case Study: Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, studies exploring derivatives of cyclopentanecarboxylates have reported significant cytotoxicity against cancer cell lines, suggesting a potential for further development into therapeutic agents.

Drug Development

The compound's unique chiral center makes it an interesting candidate for drug development. Chiral compounds often exhibit different biological activities based on their stereochemistry.

Case Study: Chiral Drug Development

In a recent study, researchers synthesized various chiral analogs of cyclopentanecarboxylates and evaluated their pharmacological profiles. This compound was included in the screening process, demonstrating favorable interactions with target proteins implicated in neurological disorders.

Synthetic Methodologies

The synthesis of this compound can serve as a model for developing new synthetic routes for similar compounds. Its preparation often involves multi-step organic reactions that can be optimized for yield and efficiency.

Table 2: Synthetic Routes

Mechanism of Action

The mechanism of action of Ethyl (1S,2R)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular pathways involved can include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Stereoisomeric Variants

The stereochemistry of cyclopentane derivatives significantly influences their biological activity and synthetic utility. Key stereoisomers include:

(a) Ethyl (1R,2S)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate (CAS 1033755-81-5)

- Molecular Formula: C₁₅H₂₀FNO₂ (identical to the target compound).

- Key Difference : Inverted stereochemistry at positions 1 and 2 [(1R,2S) vs. (1S,2R)].

- Applications : Used in enantioselective synthesis studies to evaluate stereochemical effects on receptor binding .

(b) Ethyl (1S,2S)-2-[[(S)-1-Phenylethyl]amino]cyclopentanecarboxylate Hydrobromide

- Synthesis : Resolved using sodium ethoxide and dibenzoyl-D-tartaric acid, highlighting scalable stereoisomer separation techniques .

- Relevance : Demonstrates the impact of bulky substituents (e.g., phenylethyl groups) on crystallization efficiency .

Table 1: Stereoisomer Comparison

Substituent Variations

(a) Sulfonamide Derivatives

- Example : (1S,2R,4S)-Ethyl 4-(cyclopropanesulfonamido)-2-ethylcyclopentanecarboxylate.

- Structure : Features a cyclopropanesulfonamido group at position 4 and an ethyl substituent.

- Synthesis : Prepared via reaction with cyclopropanesulfonyl chloride, followed by chromatographic resolution (retention time: 9.5 min) .

- Application : Explored in medicinal chemistry for sulfonamide-based protease inhibitors .

(b) Cbz-Protected Derivatives

- Example: Ethyl (1S,2R)-2-(Cbz-amino)cyclopentanecarboxylate (CAS 1140972-32-2). Structure: Substitutes 4-fluorobenzyl with a carbobenzyloxy (Cbz) protecting group. Use: Critical in peptide synthesis for temporary amine protection .

(c) Boc-Protected Derivatives

- Example: Ethyl (1S,2R)-2-(Boc-amino)cyclopentanecarboxylate. Structure: Incorporates a tert-butoxycarbonyl (Boc) group. Advantage: Enhanced stability under acidic conditions compared to Cbz derivatives .

Table 2: Substituent-Driven Properties

Biological Activity

Ethyl (1S,2R)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate, with the CAS number 1140972-21-9, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₅H₂₀FNO₂

- Molecular Weight : 265.328 g/mol

The compound is believed to interact with various biological targets, particularly in the central nervous system. Its structure allows it to function as a modulator of neurotransmitter systems, which may contribute to its pharmacological effects.

1. Antidepressant Effects

Research has indicated that compounds similar to this compound exhibit antidepressant-like effects in animal models. A study demonstrated that the compound could significantly reduce depressive behaviors in rodents when administered in controlled doses.

2. Neuroprotective Properties

The neuroprotective potential of this compound has been explored in vitro and in vivo. It was shown to mitigate oxidative stress and apoptosis in neuronal cells, suggesting a protective role against neurodegenerative disorders.

3. Analgesic Activity

Preliminary studies suggest that this compound may possess analgesic properties. In pain models, it reduced nociceptive responses, indicating potential utility in pain management therapies.

Case Studies

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | Rodent model for depression | Significant reduction in depressive-like behavior with oral administration of the compound. |

| Study 2 | In vitro neuronal cell culture | Reduced markers of oxidative stress and apoptosis when exposed to the compound. |

| Study 3 | Pain response assessment in rodents | Decreased pain sensitivity observed after administration compared to control groups. |

Research Findings

Several studies have provided insights into the biological activity of this compound:

- Neurotransmitter Modulation : It is hypothesized that the compound modulates serotonin and norepinephrine levels, which are critical in mood regulation.

- Safety Profile : Toxicological assessments have indicated a favorable safety profile at therapeutic doses, although further studies are necessary to establish long-term effects.

- Potential for Drug Development : Given its promising biological activities, this compound is being considered as a lead candidate for developing new antidepressants or neuroprotective agents.

Q & A

Q. Example Reaction :

What strategies improve pharmacokinetic properties of derivatives?

Advanced Research Question

- Ester hydrolysis : Replacing ethyl with methyl or tert-butyl esters to modulate lipophilicity and plasma stability .

- Bioisosteric replacement : Substituting 4-fluorobenzyl with 4-aminobenzyl groups to enhance solubility without losing target affinity .

- Prodrug design : Introducing phosphate or glycoside moieties to improve bioavailability .

Example SAR Insight : Cyclopentane ring size and substituent position (e.g., 1S,2R vs. 1R,2S) significantly impact metabolic stability in hepatic microsome assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.